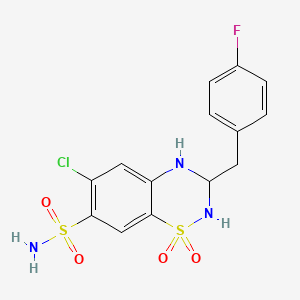

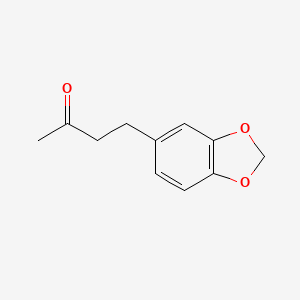

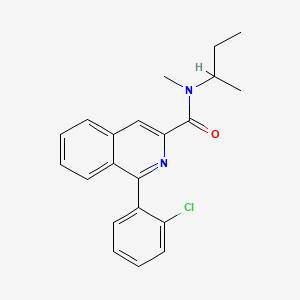

1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide

Overview

Description

1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (abbreviated as CPMI) is a synthetic compound with a range of potential applications in medical and scientific research. CPMI has been widely studied in recent years due to its unique properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor. This has led to CPMI being investigated for its potential use as a novel therapeutic agent for a range of diseases, including depression, anxiety and schizophrenia. In addition, CPMI has been studied for its potential use in laboratory experiments, such as in vitro and in vivo studies.

Scientific Research Applications

Neuroimaging

PK-11195 is a ligand used in neuroimaging . It binds to the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . This makes it useful for studying the unbinding pathways of TSPO ligands, which could reveal the molecular interactions governing ligand residence time .

Neuroinflammation Research

PK-11195 has been of interest in the medical field as a potential drug target for neuroinflammation and other disorders . It has been shown that ligand residence time is a key factor determining the steroidogenic efficacy of TSPO-binding compounds .

Study of Ligand Binding

Advanced molecular dynamics approaches have been used to study the unbinding of PK-11195 from TSPO . It was found that PK-11195 does not dissociate directly into the solvent but instead dissociates via the lipid membrane .

Drug Efflux Inhibition

PK-11195 has been shown to broadly inhibit adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples . This includes multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or P-glycoprotein (Pgp) .

Chemosensitization of Cancer Cells

PK-11195 promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . It has been shown to perform this function at least as well or better than the Pgp modulator, cyclosporine A (CSA) .

Microglial Activation Evaluation

PK-11195 has been suggested as a useful tool for evaluating microglial activation in a rat brain injury model . It is a specific peripheral benzodiazepine receptors (PBRs) ligand for positron emission tomography (PET), which can show activation .

Mechanism of Action

Target of Action

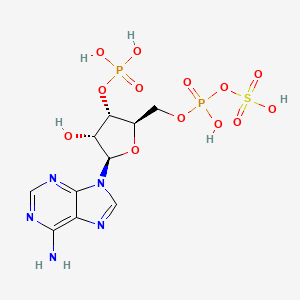

PK 11195, also known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is an isoquinoline carboxamide . It binds selectively to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Mitochondrial 18 kDa Translocator Protein (TSPO) . This receptor is found in various cell types, including glial cells such as microglia, astrocytes, and infiltrating macrophages .

Mode of Action

PK 11195 interacts with its target, the TSPO, with high affinity . The binding of PK 11195 to TSPO has been visualized using positron emission tomography (PET) scanning . The binding sites have been determined to be on glial cells, including microglia, astrocytes, and infiltrating macrophages . PK 11195 can also block P-glycoprotein (Pgp)-mediated drug efflux .

Biochemical Pathways

PK 11195’s interaction with the TSPO affects various biochemical pathways. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux . PK 11195 broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Pharmacokinetics

The large volume of distribution indicates an extensive distribution outside plasma .

Result of Action

The binding of PK 11195 to TSPO is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques to visualize brain inflammation in patients with neuronal damage . Increases in PK 11195 binding have been reported in patients with stroke, traumatic brain injury, and in patients with chronic neurodegenerative conditions including Huntington’s disease and Parkinson’s disease .

Action Environment

The action of PK 11195 can be influenced by environmental factors. For instance, in the injured nervous system, there is a robust and widespread increase in PK 11195 binding . This suggests that the compound’s action, efficacy, and stability can be influenced by the state of the nervous system.

properties

IUPAC Name |

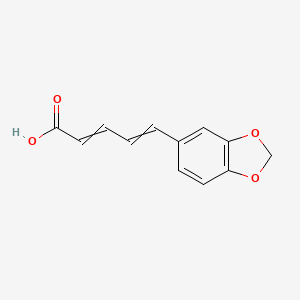

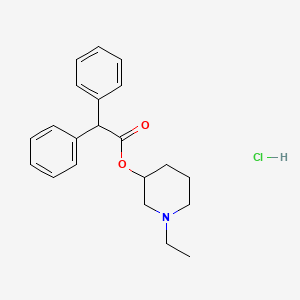

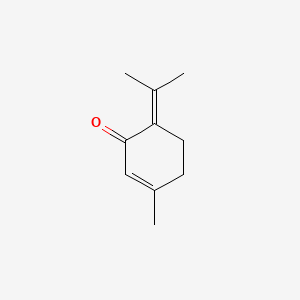

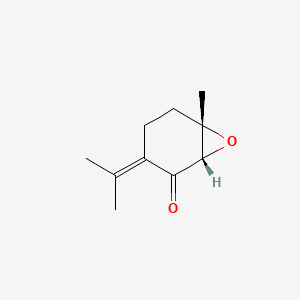

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

CAS RN |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.